molecular formula C8H10N2O3S B8333217 5-Acetyl-2-aminobenzenesulfonamide

5-Acetyl-2-aminobenzenesulfonamide

Cat. No. B8333217
M. Wt: 214.24 g/mol
InChI Key: BMILSKQXYNRTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943159B1

Procedure details

To a solution of ethylvinylether (5.8 ml, 60 mmol) in dry THF (50 ml) at −78° C. was added t-BuLi (1.7 M in pentane, 25 ml, 40 mmol) and the yellow mixture was stirred for 1 h at −78° C. The cooling bath was removed and the mixture was warmed slowly to 0° C. and stirred for another 30 min. The mixture was recooled to −78° C. and a solution of ZnCl2 (2M in THF, 20 ml, 40 mmol) was added slowly and the cooling bath was removed and warmed to 20° C. 5-Iodo-2-aminobenzenesulfonamide (see compound 37) (1.8 g, 6 mmol) and Pd(PPh3)4 (0.2 g, 3 mol %) was added and the mixture was refluxed for 6 h. The THF was evaporated and the residue was boiled in 1 M hydrochloric acid (30 ml) and MeOH (30 ml) for 30 min. EDTA (14.6 g, 50 mmol) was added and made slightly basic (pH=8-9) with 1 M NaOH followed by extraction with EtOAc (3×150 ml), drying (Na2SO4) and evaporation of the solvent gave a brown solid. Trituration with n-hexane gave 0.95 g (74%) of 5-acetyl-2-aminobenzenesulfonamide as off-white powder. The product was further transformed by Method G (using cyclohexanecarboxaldehyde). M.p. 224-226° C. (decomp).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
14.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C=C)[CH3:2].[Li]C(C)(C)C.I[C:12]1[CH:13]=[CH:14][C:15]([NH2:22])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[Na+]>C1COCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCCCCC>[C:1]([C:12]1[CH:13]=[CH:14][C:15]([NH2:22])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1)(=[O:3])[CH3:2] |f:4.5,7.8.9,^1:56,58,77,96|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)OC=C
Name
Quantity
25 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
IC=1C=CC(=C(C1)S(=O)(=O)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC(=C(C1)S(=O)(=O)N)N
Name
Quantity
0.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
14.6 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
20 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the yellow mixture was stirred for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed slowly to 0° C.
STIRRING
Type
STIRRING
Details
stirred for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
WAIT
Type
WAIT
Details
MeOH (30 ml) for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (3×150 ml)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a brown solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.